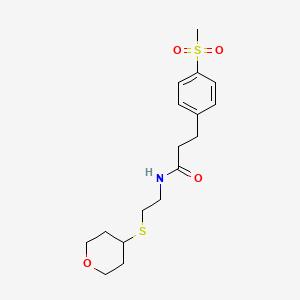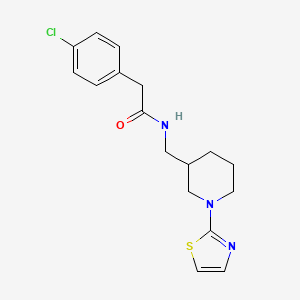
2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic organic compound. Its complex structure combines elements from various chemical groups, making it valuable for numerous applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound is typically synthesized through a multi-step process
Reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods:
Industrial-scale production may leverage more streamlined processes, possibly employing continuous flow reactors to enhance yield and purity while minimizing reaction times.
Stringent quality control measures ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can occur at various points in the structure, potentially altering the functional groups.
Substitution: Substitution reactions are common, especially involving the chlorinated positions on the benzamide ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are typical.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents such as N-bromosuccinimide may be employed under mild to moderate conditions.
Major Products Formed:
Oxidation may yield N-oxides or dealkylated products.
Reduction could lead to partially or fully reduced triazine rings or benzamide groups.
Substitution reactions can replace chlorine atoms with various nucleophiles, creating new derivative compounds.
Scientific Research Applications
2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide is utilized across various scientific fields:
Chemistry: Employed as a building block in organic synthesis, aiding the creation of more complex molecules.
Biology: Used in studies to explore cellular interactions and biochemical pathways due to its ability to interact with specific proteins.
Medicine: Investigated for potential therapeutic properties, particularly in targeting certain diseases.
Industry: Applied in the formulation of specialized materials and products, enhancing their properties or functionality.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: Could interact with signaling pathways, influencing cellular responses and mechanisms.
Comparison with Similar Compounds
2,4-dichloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzamide stands out due to its unique combination of functional groups, which can be compared to:
Similar Compounds: Other triazine derivatives, substituted benzamides, or compounds with dimethylamino groups.
Uniqueness: Its multi-functional nature provides a versatile tool for research, offering different interactions and reactivity compared to more simple analogs.
Properties
IUPAC Name |
2,4-dichloro-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N6O/c1-24(2)16-21-14(22-17(23-16)25-7-3-4-8-25)10-20-15(26)12-6-5-11(18)9-13(12)19/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,20,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOPXEBUCHBERK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2412437.png)



![N-(3-chlorophenyl)-3-{[(2-chlorophenyl)methyl]sulfamoyl}-4-fluorobenzamide](/img/structure/B2412443.png)


![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2412450.png)




![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2412457.png)

